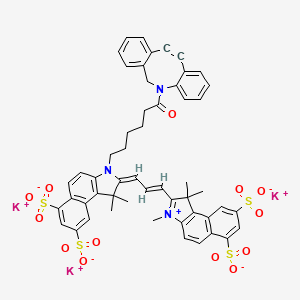

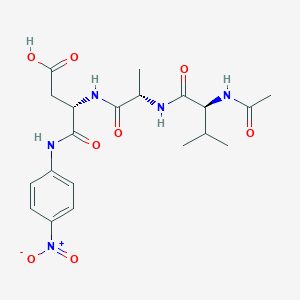

Ac-VAD-pNA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Acetyl-Val-Ala-Asp p-nitroanilide, commonly referred to as Ac-VAD-pNA, is a colorimetric substrate used primarily in the determination of caspase activity. Caspases are a family of cysteine proteases that play a crucial role in apoptosis (programmed cell death) and inflammation. This compound is hydrolyzed by caspases, releasing p-nitroaniline, which can be quantified spectrophotometrically at 405 nm .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ac-VAD-pNA is synthesized using solution-phase peptide synthesis. The process involves the iterative coupling of amino acids, typically mediated by reagents such as PyBOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate). The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The compound is typically stored at -20°C to maintain stability .

Análisis De Reacciones Químicas

Types of Reactions

Ac-VAD-pNA primarily undergoes hydrolysis when acted upon by caspases. This hydrolysis reaction results in the cleavage of the peptide bond, releasing p-nitroaniline .

Common Reagents and Conditions

The hydrolysis of this compound is facilitated by caspases in a buffered solution, typically at physiological pH (around 7.4). The reaction is monitored by measuring the absorbance of p-nitroaniline at 405 nm .

Major Products Formed

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm .

Aplicaciones Científicas De Investigación

Ac-VAD-pNA is widely used in scientific research to measure caspase activity, which is crucial for studying apoptosis and inflammation. It is used in various fields, including:

Chemistry: To study the kinetics of caspase-mediated reactions.

Biology: To investigate the role of caspases in cell death and inflammation.

Medicine: To develop and test caspase inhibitors as potential therapeutic agents for diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders

Industry: In the development of diagnostic kits for detecting caspase activity.

Mecanismo De Acción

Ac-VAD-pNA exerts its effects by serving as a substrate for caspases. When caspases cleave this compound, they release p-nitroaniline, which can be quantified to measure caspase activity. This process involves the recognition of the peptide sequence by the active site of the caspase, leading to the hydrolysis of the peptide bond .

Comparación Con Compuestos Similares

Similar Compounds

Ac-YVAD-pNA: A substrate for caspase-1, used similarly to Ac-VAD-pNA but with a different peptide sequence.

Ac-DEVD-pNA: A substrate for caspase-3, used to measure caspase-3 activity.

Uniqueness

This compound is unique in its ability to be hydrolyzed by multiple caspases, making it a versatile tool for studying various caspase-mediated processes. Its specificity and ease of quantification make it a valuable compound in apoptosis and inflammation research .

Propiedades

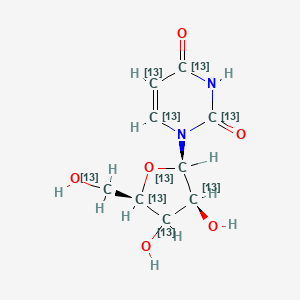

Fórmula molecular |

C20H27N5O8 |

|---|---|

Peso molecular |

465.5 g/mol |

Nombre IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |

InChI |

InChI=1S/C20H27N5O8/c1-10(2)17(22-12(4)26)20(31)21-11(3)18(29)24-15(9-16(27)28)19(30)23-13-5-7-14(8-6-13)25(32)33/h5-8,10-11,15,17H,9H2,1-4H3,(H,21,31)(H,22,26)(H,23,30)(H,24,29)(H,27,28)/t11-,15-,17-/m0/s1 |

Clave InChI |

JSZMFYPHPTWSTF-KCTSRDHCSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)C |

SMILES canónico |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)

![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one](/img/structure/B12370357.png)

![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)